molecular formula C17H30N2O2 B7460867 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one

2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one

Cat. No. B7460867
M. Wt: 294.4 g/mol
InChI Key: IFZHFIYVFYPGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one, also known as DMHP, is a synthetic compound that belongs to the class of designer drugs. It is a derivative of the well-known compound, ketamine, and has been used as an anesthetic in veterinary medicine. In recent years, DMHP has gained popularity as a recreational drug due to its psychoactive effects.

Mechanism of Action

2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one acts as an NMDA receptor antagonist, which means that it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory processes. By blocking the action of glutamate, 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one reduces the activity of the NMDA receptor, which leads to a decrease in the release of neurotransmitters such as dopamine and serotonin. This mechanism of action is similar to that of ketamine, which is also an NMDA receptor antagonist.
Biochemical and Physiological Effects
2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and dissociation. In a study conducted on rats, 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one was found to produce dose-dependent analgesia, which was mediated by the activation of the opioid system. 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has also been shown to produce sedative effects, which are thought to be due to its action on the GABAergic system. In addition, 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has been shown to produce dissociative effects, which are characterized by a sense of detachment from one's surroundings.

Advantages and Limitations for Lab Experiments

2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has several advantages for use in lab experiments, including its relative ease of synthesis, low cost, and well-characterized mechanism of action. However, there are also several limitations to its use, including its potential for abuse and the lack of long-term safety data.

Future Directions

There are several future directions for research on 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one, including its potential use in the treatment of depression, anxiety, and PTSD. In addition, further research is needed to determine the long-term safety of 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one and its potential for abuse. Finally, there is a need for the development of new and more selective NMDA receptor antagonists that can be used for therapeutic purposes.

Synthesis Methods

2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one is synthesized by the reaction of 3-methylpiperidine-1-carboxylic acid with 2,2-dimethyl-1,3-propanediol in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with piperidine and acetic anhydride to form 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one. The synthesis method of 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). In a study conducted on rats, 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one was found to have antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain. 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has also been shown to have anxiolytic effects by reducing anxiety-related behaviors in rats. In addition, 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has been investigated for its potential use in the treatment of PTSD. A study conducted on mice found that 2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one was able to reduce fear-related behaviors in mice exposed to a traumatic event.

properties

IUPAC Name

2,2-dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-13-6-5-9-19(12-13)15(20)14-7-10-18(11-8-14)16(21)17(2,3)4/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZHFIYVFYPGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one

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